2-(2-fluorophenoxy)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds like "2-(2-fluorophenoxy)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide" often serve as key intermediates in the synthesis of pharmaceuticals. For instance, 2-fluoro-4-bromobiphenyl is a crucial intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. The practical synthesis of such intermediates is crucial for the development of efficient and cost-effective production methods for pharmaceuticals. A study detailed a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, highlighting the importance of finding scalable and safe synthesis methods for such compounds (Qiu et al., 2009).
Nanotechnology for Cancer Treatment
In the field of nanotechnology, compounds with antiandrogenic properties, such as flutamide, are used to treat prostate cancer. Research on flutamide-loaded polymeric nanoparticles aims to improve the delivery and efficacy of such drugs, potentially offering a more targeted approach to cancer treatment. This encapsulation could enhance the drug's bioavailability and reduce side effects, making it a promising area of research for compounds with similar pharmacological activities (Rao & Kumar, 2021).
Environmental Impact Studies
The environmental fate and biotransformation of pharmaceuticals and their metabolites, including advanced oxidation products, are critical areas of research. Studies focusing on acetaminophen, for example, explore its degradation pathways, biotoxicity of its by-products, and removal strategies from water sources. This research is vital for understanding how such compounds and their derivatives impact aquatic ecosystems and human health, which could be relevant for assessing the environmental footprint of similar complex organic molecules (Qutob et al., 2022).
Toxicity and Safety Evaluations
Investigations into the toxicity of fluorophores used in molecular imaging provide insights into the safety of a wide range of compounds used for diagnostic purposes. Understanding the cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity of these compounds is essential for their safe application in medical diagnostics and research, highlighting the importance of comprehensive toxicity profiling for new chemicals being developed for imaging purposes (Alford et al., 2009).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-18-10-9-14(12-16(18)23-11-5-4-8-20(23)25)22-19(24)13-27-17-7-3-2-6-15(17)21/h2-3,6-7,9-10,12H,4-5,8,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYSEZCBXDEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.